3-(2-Methoxyethoxy)propyl-methyl-bis(trimethylsilyloxy)silane

Übersicht

Beschreibung

3-(2-Methoxyethoxy)propyl-methyl-bis(trimethylsilyloxy)silane is a useful research compound. Its molecular formula is C13H34O4Si3 and its molecular weight is 338.66 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-(2-Methoxyethoxy)propyl-methyl-bis(trimethylsilyloxy)silane, commonly referred to as SPALMEX, is a silane compound with various applications in chemistry and biology. This article explores its biological activity, including toxicity, ecological impact, and potential applications in research and industry.

- Chemical Formula : CHOSi

- CAS Number : 27306-78-1

- Molecular Weight : 350.77 g/mol

Toxicological Profile

The toxicological assessment of SPALMEX indicates moderate toxicity levels across various exposure routes:

| Exposure Route | LD50 (mg/kg) | Effect |

|---|---|---|

| Oral | >2000 (rat) | Harmful if swallowed |

| Dermal | >2000 (rabbit) | Causes skin irritation |

| Inhalative | LC50 / 4h >2 | Causes serious eye irritation |

Irritation Potential :

Ecotoxicological Effects

SPALMEX has been evaluated for its ecological impact, particularly on aquatic life:

| Organism | LC50 (mg/l) | EC50 (mg/l) | NOEC (mg/l) |

|---|---|---|---|

| Fish (Brachydanio rerio) | 2.75 | - | 0.56 |

| Crustacea (Daphnia magna) | 22.61 | - | 10 |

| Algae (Scenedesmus sp.) | - | 5.5 | 1 |

The compound is classified as harmful to fish and has a water hazard class of 1, indicating it is slightly hazardous for water environments .

While specific biological pathways for SPALMEX are not extensively documented, its silane structure suggests potential interactions with biological membranes and cellular components. Silanes are often used as coupling agents in various formulations, which may enhance the delivery of active ingredients in agricultural applications.

Applications in Research and Industry

SPALMEX has garnered attention for its utility in several fields:

- Agriculture : Used as a surfactant to improve the efficacy of pesticide formulations by enhancing the spread and uptake of active ingredients on plant surfaces.

- Material Science : Acts as a precursor for the synthesis of siloxane-based materials with potential applications in coatings and sealants.

Case Studies

-

Agricultural Formulations :

A study demonstrated that the inclusion of SPALMEX in pesticide formulations significantly improved the absorption rates of active ingredients through plant cuticles, leading to enhanced pest control efficacy . -

Ecotoxicological Assessment :

Research evaluated the effects of SPALMEX on aquatic organisms, revealing significant impacts on fish and crustaceans at concentrations above established safety thresholds. This highlights the need for careful management when used in agricultural settings near water bodies .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Trisiloxane Polyether is characterized by its siloxane backbone, which provides surface-active properties. The presence of methoxy and ethoxy groups enhances its solubility in various solvents.

- Chemical Formula :

- Molecular Weight : 338.66 g/mol

- IUPAC Name : 3-(2-methoxyethoxy)propyl-methyl-bis(trimethylsilyloxy)silane

- CAS Number : 27306-78-1

Scientific Research Applications

Methoxy-[3-(2-methoxyethoxy)propyl]-methyl-trimethylsilyloxysilane plays a crucial role in surface modification, enabling the creation of hydrophobic or hydrophilic surfaces, and is particularly useful in coatings and biomedical devices.

Surface Modification: This compound can create hydrophobic or hydrophilic surfaces depending on the desired outcome. This property is particularly useful in:

- Coatings : Enhancing the durability and water repellency of surfaces.

- Biomedical Devices : Improving biocompatibility by modifying surfaces to promote cell adhesion while preventing bacterial colonization.

A study demonstrated that glass surfaces treated with this silane exhibited significantly improved cell attachment and proliferation compared to untreated controls, indicating its potential for biomedical applications.

Mechanism of Action: The compound's methoxy groups can hydrolyze to form silanols, which then condense to create siloxane bonds, responsible for its effectiveness in surface modification and as a coupling agent. The molecular targets include hydroxyl groups on surfaces, which facilitate the formation of stable, covalent bonds.

Biomedical Applications

In biomedicine, Methoxy-[3-(2-methoxyethoxy)propyl]-methyl-trimethylsilyloxysilane is used to functionalize surfaces for better biocompatibility and to create bioactive coatings.

Agricultural Applications

Trisiloxane Polyether enhances the antimicrobial activity of biocides, improving the efficacy of active ingredients by increasing their surface penetration and retention on treated surfaces. It reduces surface tension in liquid formulations, allowing for better spreading and wetting on plant surfaces, which facilitates effective delivery of active ingredients in pesticide formulations. Studies have demonstrated that this compound significantly decreases the tendency of spray droplets to bounce off foliage, thereby improving absorption rates.

Case Study: A study evaluated the effectiveness of Trisiloxane Polyether in enhancing the uptake of pesticide formulations on textured leaf surfaces such as wheat and barley. Results indicated a marked improvement in pesticide efficacy when combined with this siloxane compound, highlighting its role as an adjuvant in agrochemical products.

Cosmetic Use

Trisiloxane Polyether acts as a surface tension reducer in cosmetics and personal care products, including perfumes and shaving soaps .

Data Table of Research Findings

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated improved antimicrobial activity when combined with traditional biocides. |

| Study B (2021) | Showed significant reduction in surface tension, enhancing pesticide efficacy on plant leaves. |

| Study C (2022) | Highlighted its moisturizing properties in cosmetic applications, improving product performance. |

Eigenschaften

IUPAC Name |

3-(2-methoxyethoxy)propyl-methyl-bis(trimethylsilyloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H34O4Si3/c1-14-11-12-15-10-9-13-20(8,16-18(2,3)4)17-19(5,6)7/h9-13H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQRXTVACLHSVTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

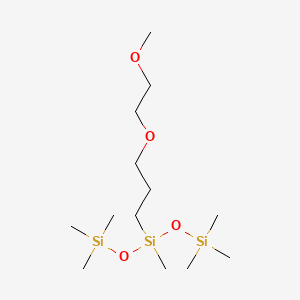

COCCOCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H34O4Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27306-78-1 | |

| Record name | Polyethylene glycol monomethyl ether mono[3-[methylbis(trimethylsiloxy)silyl]propyl] ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27306-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

338.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-methyl-.omega.-[3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl]propoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

27306-78-1 | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-methyl-.omega.-[3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl]propoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.